Rhenium;pentachloride

Oxidative MLD Conductive polymers Thin film deposition

Rhenium pentachloride (systematically rhenium(V) chloride, formula Re2Cl10, commonly referred to as ReCl5) is a red-brown, paramagnetic solid transition metal halide with CAS 13596-35-5. It adopts a bioctahedral structure formulated as Cl4Re(μ-Cl)2ReCl4 with a Re-Re distance of 3.74 Å, sharing structural motifs with other group 5-7 pentachlorides.

Molecular Formula Cl5Re-5
Molecular Weight 363.5 g/mol
Cat. No. B12506389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium;pentachloride
Molecular FormulaCl5Re-5
Molecular Weight363.5 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Re]
InChIInChI=1S/5ClH.Re/h5*1H;/p-5
InChIKeyNWRARWAJIUJFLI-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium Pentachloride (ReCl5) Procurement Guide: Class Overview and Basic Characteristics


Rhenium pentachloride (systematically rhenium(V) chloride, formula Re2Cl10, commonly referred to as ReCl5) is a red-brown, paramagnetic solid transition metal halide with CAS 13596-35-5 [1]. It adopts a bioctahedral structure formulated as Cl4Re(μ-Cl)2ReCl4 with a Re-Re distance of 3.74 Å, sharing structural motifs with other group 5-7 pentachlorides [2]. With a d2 electronic configuration, ReCl5 represents one of the most oxidized binary chlorides of rhenium and does not undergo further direct chlorination under standard conditions; ReCl6 is accessible only via indirect routes starting from rhenium hexafluoride [3]. The compound melts at 220°C, has a density of 4.9 g/cm³, and exhibits high air sensitivity, decomposing upon exposure to release HCl gas [4].

Why Generic Substitution of Rhenium Pentachloride Fails: Critical Differentiation from In-Class Analogs


Substituting ReCl5 with other transition metal chlorides (e.g., MoCl5, WCl6) or alternative rhenium precursors (e.g., ReCl3, NH4ReO4) without explicit validation introduces substantial scientific and economic risk. ReCl5 exhibits a unique combination of a d2 electronic configuration, high oxidation state (+5), and a dimeric bioctahedral structure that dictates its reactivity as both a Lewis acid and an oxidizing agent in ways that are not replicated by other pentachlorides [1]. In catalytic applications such as ring-opening metathesis polymerization, ReCl5 yields polymer microstructures (cis-rich) that are fundamentally distinct from those produced by MoCl5 (trans-exclusive) or WCl6 (mixed cis/trans), directly impacting final material properties [2]. In thin film deposition via oxidative molecular layer deposition (oMLD), ReCl5 provides a specific thermal stability window (125-200°C) and oxidizing capacity that alternative oxidants cannot match without process re-optimization [3]. Procurement of a lower-cost analog without head-to-head verification of the target compound's performance in the intended system risks failure in stereochemical control, film conductivity, or synthetic yield, necessitating costly reformulation and delay. The quantitative evidence below substantiates these differential performance attributes.

Quantitative Differentiation Evidence for Rhenium Pentachloride (ReCl5) vs. Closest Analogs


Thermal Stability and Oxidizing Capability of ReCl5 in Oxidative Molecular Layer Deposition (oMLD) of PEDOT Thin Films

In the deposition of poly(3,4-ethylenedioxythiophene) (PEDOT) thin films via oxidative molecular layer deposition (oMLD), ReCl5 was evaluated as an inorganic oxidizing agent [1]. The study demonstrated that ReCl5 exhibits sufficient thermal stability to enable film deposition at temperatures between 125°C and 200°C, while simultaneously possessing high oxidizing ability toward the EDOT monomer [1]. This combination of properties is critical for oMLD processes, which require precursors that remain stable at elevated temperatures yet are reactive enough to induce polymerization upon monomer contact. The resulting PEDOT films displayed electrical conductivities within the range of 2–2000 S cm⁻¹ [1].

Oxidative MLD Conductive polymers Thin film deposition

Stereochemical Control in Ring-Opening Polymerization: ReCl5 vs. MoCl5 and WCl6

In a direct comparative study of norbornene ring-opening polymerization catalyzed by MoCl5, WCl6, and ReCl5 in carbon tetrachloride solvent, ReCl5 exhibited a distinct stereochemical outcome [1]. MoCl5 produced polymers with an almost exclusively trans-structure, WCl6 yielded mixtures of cis and trans configurations, whereas ReCl5 generated polymers that are rich in cis structures [1]. This demonstrates that ReCl5 provides a unique stereochemical selectivity profile not replicated by the more common molybdenum or tungsten pentachloride catalysts.

Ring-opening metathesis polymerization Polymer stereochemistry Catalyst selectivity

Electronic Configuration and Oxidation State Ceiling: ReCl5 vs. ReCl3 and ReCl4

ReCl5 possesses a d2 electronic configuration and represents one of the most oxidized binary chlorides of rhenium [1]. Unlike rhenium in the +6 oxidation state (ReCl6), which requires indirect preparation from rhenium hexafluoride, ReCl5 does not undergo further direct chlorination under standard conditions [2]. This establishes a practical upper bound for rhenium chloride oxidation chemistry accessible via direct chlorination. In contrast, lower rhenium chlorides such as ReCl3 and ReCl4 exhibit distinct redox behaviors: ReCl5 can be reduced to give trirhenium nonachloride or comproportionated with ReCl3 to yield rhenium tetrachloride [3].

Oxidation state Redox chemistry Precursor synthesis

Magnetic Susceptibility and Curie-Weiss Behavior: ReCl5 vs. MoCl5

The magnetic susceptibilities of ReCl5 and MoCl5 were measured by the Gouy technique from liquid nitrogen temperature to room temperature [1]. Both pentachlorides follow the Curie-Weiss relationship, but with distinctly different parameters. ReCl5 exhibits an effective magnetic moment (μeff) of 2.21 and a Weiss constant (Δ) of 164, whereas MoCl5 displays μeff = 1.52 and Δ = -23 [1]. These differences reflect the distinct electronic structures and magnetic exchange interactions in the two compounds, which arise from their differing d-electron counts (d2 for Re(V) vs. d1 for Mo(V)).

Magnetic properties Paramagnetism Material characterization

High-Value Application Scenarios for Rhenium Pentachloride (ReCl5) Based on Quantitative Evidence


Oxidative Molecular Layer Deposition (oMLD) of Conductive PEDOT Thin Films

ReCl5 is a viable inorganic oxidizing agent for the oxidative molecular layer deposition (oMLD) of poly(3,4-ethylenedioxythiophene) (PEDOT) thin films at temperatures between 125°C and 200°C [1]. The compound's high thermal stability within this window, combined with sufficient oxidizing ability toward the EDOT monomer, enables the deposition of conductive polymer films with electrical conductivities ranging from 2 to 2000 S cm⁻¹ [1]. This application leverages ReCl5's unique combination of volatility, thermal robustness, and oxidizing power, which are challenging to achieve simultaneously with alternative inorganic oxidants. The resulting PEDOT films are suitable for use in transparent electrodes, sensing devices, and bioelectronics.

Synthesis of Cis-Rich Polynorbornene via Ring-Opening Metathesis Polymerization

When a cis-rich polynorbornene microstructure is required, ReCl5 is the catalyst of choice over MoCl5 or WCl6. Direct comparative studies have shown that ReCl5 yields polymers rich in cis configurations, whereas MoCl5 produces almost exclusively trans structures, and WCl6 generates cis/trans mixtures [2]. This stereochemical control directly influences the polymer's crystallinity, thermal behavior, and mechanical properties. ReCl5-catalyzed polymerizations are typically conducted in carbon tetrachloride solvent, and the resulting high-molecular-weight polymers are soluble in aromatic solvents [2].

Synthesis of Lower-Valent Rhenium Complexes via Reduction of ReCl5

As the highest oxidation state binary chloride of rhenium accessible via direct chlorination, ReCl5 serves as a versatile starting material for the synthesis of lower-valent rhenium complexes through controlled reduction [3]. For example, reduction of ReCl5 in the presence of methyldiphenylphosphine can yield a range of rhenium complexes including mer-ReCl3(PMePh2)3, ReCl(η²-H2)(PMePh2)4, ReH3(PMePh2)4, or ReCl(CO)3(PMePh2)2, depending on the reaction conditions [4]. This reductive versatility makes ReCl5 a strategic entry point for preparing rhenium hydrides, carbonyl complexes, and phosphine-coordinated species used in organometallic chemistry and catalysis research.

Paramagnetic Reference Material for Magnetic Susceptibility Studies

ReCl5 exhibits well-characterized paramagnetic behavior with Curie-Weiss parameters (μeff = 2.21, Δ = 164) that are distinctly different from the isostructural MoCl5 (μeff = 1.52, Δ = -23) [5]. This makes ReCl5 a useful reference compound for calibrating magnetic susceptibility measurements or for studying exchange interactions in transition metal halide systems. Its stable paramagnetic response across a broad temperature range (from liquid nitrogen temperature to room temperature) supports its use as a benchmark material in magnetochemistry research [5].

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